4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

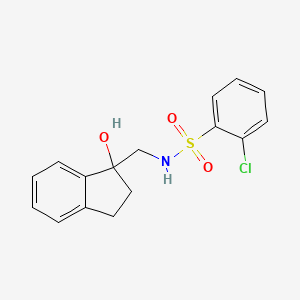

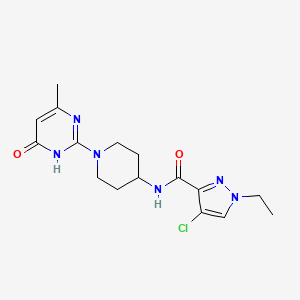

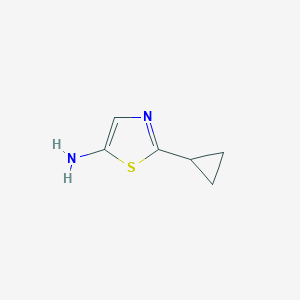

4-Benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the linear formula C16H15N3OS . It has a molecular weight of 297.381 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is represented by the linear formula C16H15N3OS . This indicates that the molecule is composed of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are not fully detailed in the available resources . It’s known that it has a molecular weight of 297.381 , but further details about its physical state, color, solubility, melting point, boiling point, and other properties are not provided .Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-Benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their potential as corrosion inhibitors. A study demonstrated their effectiveness in inhibiting mild steel corrosion in an HCl solution. The compounds showed an increase in inhibition efficiency with concentration and followed the Langmuir adsorption isotherm model, suggesting their potential application in protecting metals against corrosion (Yadav et al., 2013).

Cholinesterase Inhibition

These compounds have been synthesized and evaluated for their cholinesterase inhibitory potential. One specific study focused on synthesizing a series of S-alkylated derivatives and assessing their inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological functions. Some derivatives exhibited significant inhibitory activities, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Anti-Inflammatory Activity

The anti-inflammatory properties of these compounds have been explored, particularly in derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Their synthesis and anti-inflammatory activities were studied, revealing potential therapeutic applications in treating inflammation-related conditions (Labanauskas et al., 2004).

Antimicrobial Activity

Research has been conducted on the antimicrobial activities of these compounds. Synthesis and characterization of derivatives with methoxyphenyl radicals in the triazole ring structure showed enhanced antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Samelyuk et al., 2013).

Anticancer Activity

These triazole derivatives have been studied for their anticancer potential. For example, some derivatives have shown promising antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer treatment (Narayana et al., 2010).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Propiedades

IUPAC Name |

4-benzyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)15-17-18-16(21)19(15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLJJENTOJDKBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2964920.png)

![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)

![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2964929.png)

![Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2964936.png)

![4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2964938.png)